molecular formula C18H18NO6- B13882703 N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate

Katalognummer: B13882703
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: CHZFOGBECRPTKD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate is a synthetic compound derived from coumarin, a naturally occurring substance found in many plants Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate typically involves the following steps:

    Starting Material: The synthesis begins with 8-formyl-7-hydroxycoumarin.

    Reaction with N,N-disubstituted Cyanoacetamides: The 8-formyl-7-hydroxycoumarin is treated with N,N-disubstituted cyanoacetamides in the presence of piperidine.

    Formation of Carbamate: The resulting product is then reacted with prop-2-enyl isocyanate to form the final compound, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The formyl group at the 8-position can be reduced to an alcohol.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 7-keto-8-formyl-2-oxochromen-4-yl derivative.

    Reduction: 8-hydroxymethyl-7-hydroxy-2-oxochromen-4-yl derivative.

    Substitution: Various substituted carbamate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may disrupt microbial cell wall synthesis, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxycoumarin: Known for its anticoagulant and anticancer properties.

    8-Formyl-7-hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.

    N,N-Disubstituted Cyanoacetamides: Used in the synthesis of biologically active coumarin derivatives.

Uniqueness

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a formyl group, hydroxyl group, and carbamate moiety allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Eigenschaften

Molekularformel

C18H18NO6-

Molekulargewicht

344.3 g/mol

IUPAC-Name

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C18H19NO6/c1-3-7-19(18(23)24)9-11(4-2)13-8-16(22)25-17-12(13)5-6-15(21)14(17)10-20/h3,5-6,8,10-11,21H,1,4,7,9H2,2H3,(H,23,24)/p-1

InChI-Schlüssel

CHZFOGBECRPTKD-UHFFFAOYSA-M

Kanonische SMILES

CCC(CN(CC=C)C(=O)[O-])C1=CC(=O)OC2=C1C=CC(=C2C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.